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Compound of Interest

Compound Name: 6-Iodonicotinic acid

Cat. No.: B176809 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a summary of available spectroscopic data for nicotinic

acid derivatives, with a focus on halogenated analogues, due to the limited publicly available

data for 6-Iodonicotinic acid itself. The document includes representative Nuclear Magnetic

Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for the closely related 6-

Chloronicotinic acid, presented in structured tables for clarity. Detailed, generalized

experimental protocols for acquiring these types of spectroscopic data for small organic

molecules are also provided. Furthermore, a logical workflow for the spectroscopic analysis of

a chemical compound is visualized using a Graphviz diagram. This guide is intended to serve

as a practical resource for researchers and professionals in the fields of chemistry and drug

development.

Introduction
6-Iodonicotinic acid is a halogenated derivative of nicotinic acid (Vitamin B3) and serves as a

valuable building block in medicinal chemistry and materials science. The precise

characterization of such molecules is paramount for ensuring purity, confirming structure, and

understanding chemical properties. Spectroscopic techniques such as Nuclear Magnetic

Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are fundamental

tools for the structural elucidation of organic compounds.

This guide aims to provide a centralized resource for the spectroscopic data of 6-Iodonicotinic
acid. However, a comprehensive search of publicly accessible databases reveals a scarcity of
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specific experimental data for this particular compound. Therefore, this document presents data

for a close structural analogue, 6-Chloronicotinic acid, to provide representative spectroscopic

characteristics. Additionally, standardized experimental protocols for obtaining NMR, IR, and

MS data are detailed to guide researchers in their own analytical work.

Spectroscopic Data Presentation
The following tables summarize the available spectroscopic data for 6-Chloronicotinic acid,

which can serve as an estimation for the expected values for 6-Iodonicotinic acid. It is

important to note that the substitution of chlorine with iodine will induce shifts in the presented

values.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data
of 6-Chloronicotinic Acid
Table 1: ¹H NMR Data of 6-Chloronicotinic Acid

Chemical Shift
(ppm)

Multiplicity Integration Assignment

Data not available in a

structured format in

search results.

Table 2: ¹³C NMR Data of 6-Chloronicotinic Acid

Chemical Shift (ppm) Assignment

Data not available in a structured format in

search results.

Note: Specific peak assignments for 6-Chloronicotinic acid were not readily available in the

initial search. The table structure is provided as a template.
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Infrared (IR) Spectroscopy Data of 6-Chloronicotinic
Acid
Table 3: IR Absorption Bands of 6-Chloronicotinic Acid

Wavenumber (cm⁻¹) Intensity Assignment

2500-3300 Broad O-H stretch (Carboxylic Acid)

1680-1710 Strong C=O stretch (Carboxylic Acid)

1550-1600 Medium-Strong C=C and C=N ring stretching

~1300 Medium C-O stretch

Fingerprint region below 1500

cm⁻¹ contains multiple

complex vibrations.

Note: The values are typical ranges for the functional groups present and are based on general

IR correlation tables.

Mass Spectrometry (MS) Data of 6-Chloronicotinic Acid
Table 4: Mass Spectrometry Data of 6-Chloronicotinic Acid[1][2]

m/z Relative Intensity (%) Assignment

157 Base Peak [M]+ (Molecular Ion with ³⁵Cl)

159 ~33% of M+
[M+2]+ (Molecular Ion with

³⁷Cl)

113 Fragment [M - COOH]+

Note: The isotopic pattern of chlorine (³⁵Cl:³⁷Cl ≈ 3:1) is a characteristic feature in the mass

spectrum.

Experimental Protocols
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The following are generalized protocols for obtaining spectroscopic data for solid organic

compounds like 6-Iodonicotinic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Accurately weigh 5-10 mg of the solid sample and dissolve it in

approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O) in

a clean vial.

Transfer to NMR Tube: Filter the solution through a small plug of cotton or glass wool in a

Pasteur pipette directly into a clean, dry 5 mm NMR tube.

Shim and Lock: Insert the NMR tube into the spectrometer's probe. The instrument's

software is then used to lock onto the deuterium signal of the solvent and to shim the

magnetic field to achieve homogeneity.

Acquisition of ¹H NMR Spectrum: Set the appropriate acquisition parameters (e.g., number

of scans, pulse width, and relaxation delay). A standard ¹H NMR experiment is then run.

Acquisition of ¹³C NMR Spectrum: Following the proton NMR, a ¹³C NMR spectrum is

acquired. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a

greater number of scans is typically required to achieve a good signal-to-noise ratio.

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed to

produce the frequency-domain spectrum. Phase and baseline corrections are applied, and

the spectrum is referenced to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy
Sample Preparation (Attenuated Total Reflectance - ATR): Place a small, powdered amount

of the solid sample directly onto the ATR crystal.

Apply Pressure: Use the instrument's pressure arm to press the sample firmly and evenly

against the crystal.

Background Scan: With no sample on the crystal, run a background scan to record the

spectrum of the ambient atmosphere (mostly CO₂ and water vapor).
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Sample Scan: With the sample in place, acquire the IR spectrum. The instrument's software

will automatically subtract the background spectrum.

Data Analysis: The resulting spectrum of absorbance or transmittance versus wavenumber is

analyzed to identify characteristic absorption bands corresponding to the functional groups

present in the molecule.

Mass Spectrometry (MS)
Sample Preparation: Prepare a dilute solution of the sample (typically in the low µg/mL to

ng/mL range) in a volatile solvent compatible with the ionization technique to be used (e.g.,

methanol or acetonitrile for Electrospray Ionization - ESI).

Ionization: Introduce the sample solution into the mass spectrometer. Common ionization

techniques for small organic molecules include Electron Impact (EI) and Electrospray

Ionization (ESI).

Mass Analysis: The generated ions are then separated based on their mass-to-charge ratio

(m/z) by a mass analyzer (e.g., quadrupole, time-of-flight, or ion trap).

Detection: The separated ions are detected, and a mass spectrum is generated, which is a

plot of ion intensity versus m/z.

Data Interpretation: The molecular ion peak is identified to determine the molecular weight of

the compound. The fragmentation pattern provides information about the structure of the

molecule.

Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the structural elucidation of a

chemical compound using spectroscopic methods.
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General Workflow for Spectroscopic Analysis
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Caption: A diagram illustrating the workflow of spectroscopic analysis.

Conclusion
While specific, experimentally-derived spectroscopic data for 6-Iodonicotinic acid is not

readily available in public databases, this guide provides valuable comparative data from its

close analogue, 6-Chloronicotinic acid. The presented tables of NMR, IR, and MS data,

although for a related compound, offer a reasonable estimation of the expected spectroscopic

features. The detailed, generalized experimental protocols for these analytical techniques
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provide a solid foundation for researchers to acquire their own data. The visualized workflow

further clarifies the logical progression from sample preparation to structural elucidation. This

technical guide serves as a practical starting point for scientists and professionals engaged in

the synthesis and characterization of 6-Iodonicotinic acid and related compounds,

highlighting the critical role of spectroscopy in modern chemical research and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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